molecular formula C12H10BrNS B8492666 5-Bromo-2-(phenylthio)benzenamine

5-Bromo-2-(phenylthio)benzenamine

Cat. No.: B8492666
M. Wt: 280.19 g/mol
InChI Key: TUWGOMAAEFUQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(phenylthio)benzenamine is a useful research compound. Its molecular formula is C12H10BrNS and its molecular weight is 280.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10BrNS

Molecular Weight

280.19 g/mol

IUPAC Name

5-bromo-2-phenylsulfanylaniline

InChI

InChI=1S/C12H10BrNS/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2

InChI Key

TUWGOMAAEFUQQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-bromo-2-(phenylthio)benzenamine was prepared according to procedures similar to those described in Examples 6a, 6b, and 6c substituting benzenethiol for 4-mercaptophenol and 4-bromo-2-nitrophenol for 4-methyl-2-nitro phenol.
[Compound]
Name
6b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The product from Example 121b (2.0 g, 6.45 mmol) was reduced with SnCl2 following the procedure from Example 1f giving the title compound as a clear oil (1.8 g, 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.